1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a phenyl group, and a phenylpiperazine moiety. Its intricate structure allows it to interact with various biological targets, making it a valuable compound for medicinal chemistry and pharmacological studies.
Preparation Methods
The synthesis of 1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) as reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Pharmacology: The compound’s interaction with various biological targets makes it a candidate for drug development and pharmacological studies.
Biochemistry: Its ability to inhibit specific enzymes and receptors is of interest in biochemical research.
Industrial Chemistry: The compound’s unique structure and reactivity make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms .
Comparison with Similar Compounds
1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different core structure.
Thieno[3,2-d]pyrimidine derivatives: These compounds also exhibit diverse biological activities and are synthesized using similar cyclization reactions.
1-Phenylpiperazine derivatives: These compounds share the phenylpiperazine moiety and are studied for various pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential as a selective enzyme inhibitor, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H23N7 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H23N7/c1-27-21-19(16-23-27)20(24-17-8-4-2-5-9-17)25-22(26-21)29-14-12-28(13-15-29)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,24,25,26) |
InChI Key |
ORZCYWXGJAFHLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.